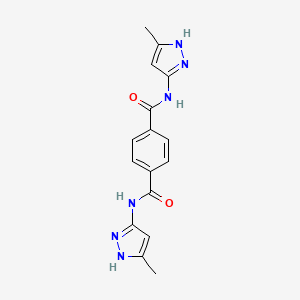
1,4-Benzenedicarboxamide, N,N'-bis(5-methyl-1H-pyrazol-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenedicarboxamide, N,N’-bis(5-methyl-1H-pyrazol-3-yl)-: is a complex organic compound featuring a benzene ring substituted with two carboxamide groups, each linked to a 5-methyl-1H-pyrazol-3-yl moiety. This compound is part of a broader class of pyrazole derivatives, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxamide, N,N’-bis(5-methyl-1H-pyrazol-3-yl)- typically involves multi-step organic reactions. One common method includes the reaction of 1,4-benzenedicarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-methyl-1H-pyrazole-3-amine under controlled conditions to yield the desired compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedicarboxamide, N,N’-bis(5-methyl-1H-pyrazol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, amine derivatives, and oxidized products .
Scientific Research Applications
1,4-Benzenedicarboxamide, N,N’-bis(5-methyl-1H-pyrazol-3-yl)- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 1,4-Benzenedicarboxamide, N,N’-bis(5-methyl-1H-pyrazol-3-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenedicarboxamide, N,N’-bis(2-hydroxyphenyl)-: Similar structure but with hydroxyphenyl groups instead of pyrazole moieties.
Bis(pyrazolyl)methanes: Compounds with two pyrazole rings linked by a methylene bridge.
Uniqueness
1,4-Benzenedicarboxamide, N,N’-bis(5-methyl-1H-pyrazol-3-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 5-methyl-1H-pyrazol-3-yl groups enhances its potential for forming coordination complexes and interacting with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
625385-99-1 |
|---|---|
Molecular Formula |
C16H16N6O2 |
Molecular Weight |
324.34 g/mol |
IUPAC Name |
1-N,4-N-bis(5-methyl-1H-pyrazol-3-yl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C16H16N6O2/c1-9-7-13(21-19-9)17-15(23)11-3-5-12(6-4-11)16(24)18-14-8-10(2)20-22-14/h3-8H,1-2H3,(H2,17,19,21,23)(H2,18,20,22,24) |
InChI Key |
SDFGOYJKGPMSKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


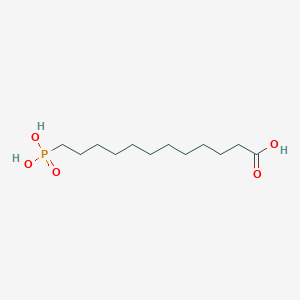
![N~1~-Ethyl-N~1~-[(1S)-1-(2-methoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B12575022.png)
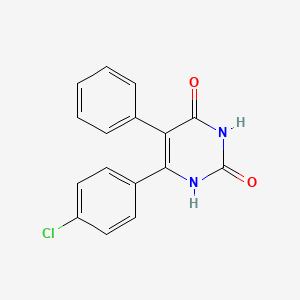

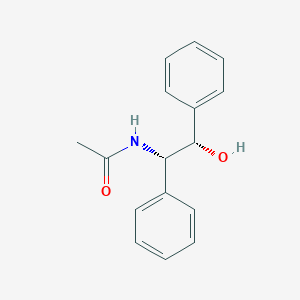
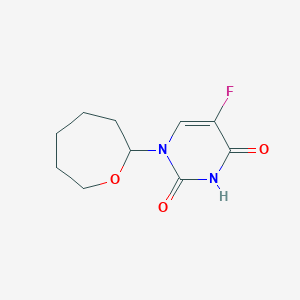

![(4Z)-3-(4-Fluorophenyl)-4-[(4-fluorophenyl)imino]-1,3-thiazetidin-2-one](/img/structure/B12575068.png)
![1,3,5-Triazine, 2,4,6-tris[4-[(2-ethylhexyl)oxy]phenyl]-](/img/structure/B12575079.png)
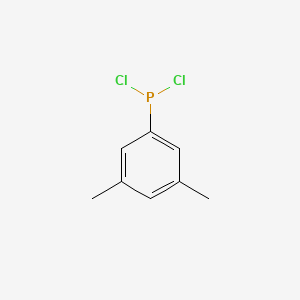
![diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate](/img/structure/B12575090.png)
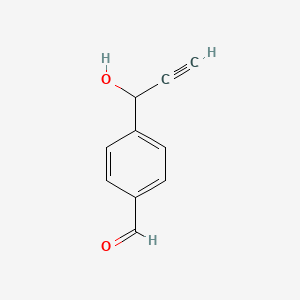

![3-Nitro-1-nitromethyl-1H-[1,2,4]triazole](/img/structure/B12575097.png)
